Bis(heptadecafluorooctyl)phosphinic acid
Overview
Description
Bis(heptadecafluorooctyl)phosphinic acid, also known by its IUPAC name as P,P-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic Acid, is a chemical compound with the molecular formula C16HF34O2P . It has a molecular weight of 902.1 .
Synthesis Analysis
Bis(heptadecafluorooctyl)phosphinic Acid is used as an intermediate in the synthesis of Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt . This salt is a polyfluoroalkyl phosphoric acid that has been examined as an environmental toxic compound in lakes .Molecular Structure Analysis
The molecular structure of Bis(heptadecafluorooctyl)phosphinic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 53 bonds. There are 52 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, and 1 hydroxyl group .Scientific Research Applications
1. Polymer Formation Studies
Bis(2,4,4-trimethylpentyl)phosphinic acid, an extractant similar to Bis(heptadecafluorooctyl)phosphinic acid, has been studied for its ability to form polymers when bound to large amounts of cobalt(II). These polymers form long thin chains, with significant implications for materials science and engineering (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
2. Photo-Triggered Release Studies
Research involving Bis(mesitoyl)phosphinic acid, which shares a similar structure to Bis(heptadecafluorooctyl)phosphinic acid, highlights its unique photo-induced reactivity. This compound releases metaphosphorous acid upon exposure to light, presenting potential applications in photochemistry and materials science (Fast et al., 2016).
3. Coordination Chemistry
Bis(phosphinic acids), similar to Bis(heptadecafluorooctyl)phosphinic acid, have been extensively studied for their coordination properties with various metal ions. This research is crucial for understanding complex formation in bioinorganic chemistry and potential applications in catalysis and material synthesis (David et al., 2014).
4. Synergistic Extraction Studies
Studies on the synergistic extraction of heavy lanthanide ions using mixtures of bis(2,4,4-trimethylpentyl)phosphinic acid demonstrate the potential of similar compounds like Bis(heptadecafluorooctyl)phosphinic acid in separation science and hydrometallurgy (Xiong, Wang, & Li, 2005).
5. Synthesis and Chemical Properties
Research on the synthesis and properties of various bis(phosphinic acids) provides insights into the chemical behavior of Bis(heptadecafluorooctyl)phosphinic acid. This includes methodologies for synthesizing these compounds and their potential applications in various fields like organic synthesis and material science (Lv Chang-shan, 2010).
6. Biomacromolecular Modification
Bis(phosphinic acids) have been explored for their ability to cross-link biomolecules, indicating potential applications in biotechnology and pharmaceuticals. For instance, bis(phenoxycarbonylethyl)phosphinic acid has been used for cross-linking human hemoglobin, demonstrating the diverse functional potential of these compounds (Bhadti, Peri, & Hosmane, 1996).
properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34O2P/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h(H,51,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELPOXSOCHBAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17)2P(=O)OH, C16HF34O2P | |
Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543001 | |
Record name | Bis(heptadecafluorooctyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(heptadecafluorooctyl)phosphinic acid | |
CAS RN |
40143-79-1 | |
Record name | Bis(heptadecafluorooctyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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